molecular formula C6H18Cl2N2O B13562142 O-(6-aminohexyl)hydroxylaminedihydrochloride

O-(6-aminohexyl)hydroxylaminedihydrochloride

Cat. No.: B13562142
M. Wt: 205.12 g/mol
InChI Key: DKDLPEMMRWMYEA-UHFFFAOYSA-N
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Description

O-(6-aminohexyl)hydroxylaminedihydrochloride: is a versatile compound used in various scientific research fields. It is known for its ability to selectively modify biomolecules and facilitate drug delivery systems. This compound has unique properties that make it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of O-(6-aminohexyl)hydroxylaminedihydrochloride typically involves the reaction of hydroxylamine with a 6-aminohexyl group under controlled conditions. The process may include steps such as protection and deprotection of functional groups, purification, and crystallization .

Industrial Production Methods: : Industrial production of this compound often employs large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as electrochemical deposition and hydrothermal methods are commonly used .

Chemical Reactions Analysis

Types of Reactions: : O-(6-aminohexyl)hydroxylaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while substitution reactions can produce various substituted hydroxylamines .

Scientific Research Applications

Chemistry: : In chemistry, O-(6-aminohexyl)hydroxylaminedihydrochloride is used as a reagent for the synthesis of other compounds and as a catalyst in various reactions.

Biology: : In biological research, this compound is employed to modify biomolecules, such as proteins and nucleic acids, enabling the study of their functions and interactions.

Medicine: : In medicine, it is used in drug delivery systems to enhance the efficacy and targeting of therapeutic agents.

Industry: : Industrial applications include its use in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve specific performance characteristics.

Mechanism of Action

The mechanism of action of O-(6-aminohexyl)hydroxylaminedihydrochloride involves its interaction with molecular targets through its amino and hydroxylamine groups. These interactions can lead to the formation of covalent bonds with biomolecules, altering their structure and function . The pathways involved may include enzymatic reactions and binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to O-(6-aminohexyl)hydroxylaminedihydrochloride include O-benzylhydroxylamine hydrochloride, O-diphenylphosphinylhydroxylamine, and hydroxylamine-O-sulfonic acid .

Uniqueness: : What sets this compound apart is its specific structure, which allows for selective modification of biomolecules and its effectiveness in drug delivery systems. Its unique combination of amino and hydroxylamine groups provides distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C6H18Cl2N2O

Molecular Weight

205.12 g/mol

IUPAC Name

O-(6-aminohexyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C6H16N2O.2ClH/c7-5-3-1-2-4-6-9-8;;/h1-8H2;2*1H

InChI Key

DKDLPEMMRWMYEA-UHFFFAOYSA-N

Canonical SMILES

C(CCCON)CCN.Cl.Cl

Origin of Product

United States

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